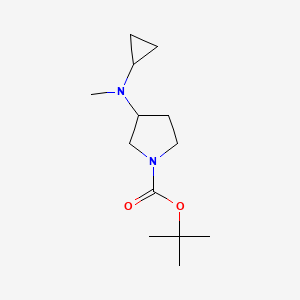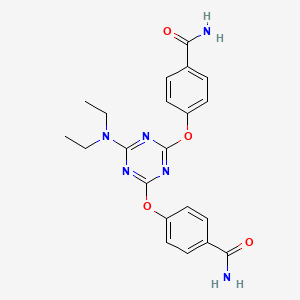
4,4'-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diethylamino groups and benzamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide typically involves the reaction of 6-(diethylamino)-1,3,5-triazine-2,4-diol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Known for its use in photoinitiators and as a UV absorber.
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Bis(diethylamino)diphenylmethane: Another related compound with a different central core.
Uniqueness
4,4’-((6-(Diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzamide is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
80203-89-0 |
|---|---|
Fórmula molecular |
C21H22N6O4 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
4-[[4-(4-carbamoylphenoxy)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]benzamide |
InChI |
InChI=1S/C21H22N6O4/c1-3-27(4-2)19-24-20(30-15-9-5-13(6-10-15)17(22)28)26-21(25-19)31-16-11-7-14(8-12-16)18(23)29/h5-12H,3-4H2,1-2H3,(H2,22,28)(H2,23,29) |
Clave InChI |
NCMXNSGOEQAQDO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)N)OC3=CC=C(C=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


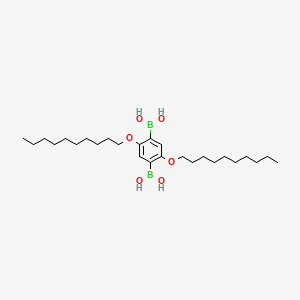

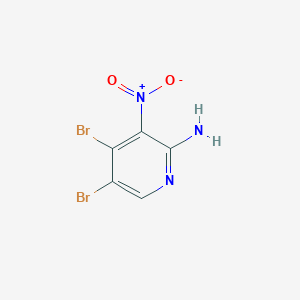
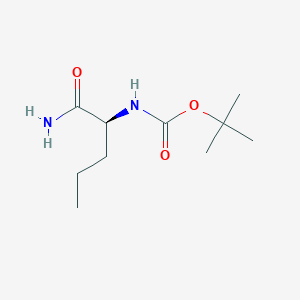
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
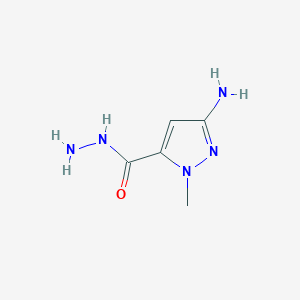

![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)


